![molecular formula C25H20ClFN2O4S B2495353 N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-03-5](/img/structure/B2495353.png)
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinoline derivatives involves a series of steps, including the use of physicochemical and spectral characteristics for confirmation of the chemical structures. These compounds are synthesized for various biological studies, including antimicrobial and anticancer activities, and their structures are confirmed using different analytical techniques such as IR, 1H-NMR, and mass spectral analysis (Mehta et al., 2019), (Durgadas et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their conformation and geometry, often determined through X-ray crystallography. For example, studies have provided insights into the planarity of central rings, dihedral angles with adjacent groups, and intramolecular interactions that contribute to the compound's stability (Celik et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization and interactions with acids to form salts or gels. These reactions are influenced by the structural features of the compounds and the conditions under which they are performed. The reactivity of these compounds is a key area of study for understanding their potential applications and mechanisms of action (Karmakar et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various domains. These properties are often studied through crystallography and spectroscopic techniques, providing insights into the compounds' stability, solubility, and interaction with other molecules (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with other molecules, are essential for understanding the utility and safety of these compounds. Studies on similar compounds have explored their interaction with enzymes, binding affinities, and inhibition capabilities, shedding light on their potential therapeutic uses (Grunewald et al., 2006).
科学的研究の応用
Cytotoxic and Anticancer Applications
- Cytotoxic Activity: Novel sulfonamide derivatives, closely related to the chemical structure , have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One study found that certain derivatives were more potent against breast cancer cell lines, indicating potential applications in developing anticancer agents (Ghorab et al., 2015).
Antimicrobial Applications
- Antimicrobial Agents: Another research effort synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating effectiveness against various bacterial and fungal strains. This suggests that compounds with a similar structure could serve as a basis for developing new antibiotics or antifungal medications (Desai et al., 2007).
Material Science and Chemical Properties
- Structural Aspects and Properties: The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were explored, indicating the potential of such compounds in creating materials with specific optical or chemical properties, which could be useful in various technological applications (Karmakar et al., 2007).
Therapeutic Effects and Drug Development
- Therapeutic Effects: A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects, showing promise for treating diseases like Japanese encephalitis. This highlights the therapeutic potential of structurally similar compounds in combating viral infections and their associated cellular damage (Ghosh et al., 2008).
Safety And Hazards
Safety information is scarce, but as with any novel compound, precautions should be taken during handling, storage, and disposal. Researchers must assess potential toxicity, environmental impact, and health risks.
将来の方向性
Future studies should focus on:
- Elucidating the synthesis pathway.
- Investigating its pharmacological activity.
- Determining its potential therapeutic applications.
Please note that the analysis provided here is based on available information, and further research is essential to fully understand the compound’s properties and applications.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-2-16-3-12-22-21(13-16)25(31)23(34(32,33)20-10-6-18(27)7-11-20)14-29(22)15-24(30)28-19-8-4-17(26)5-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOHXVXLOGVFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)
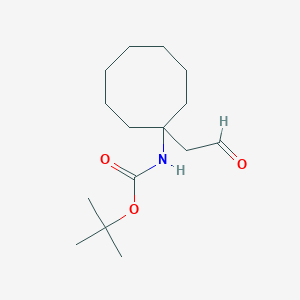
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
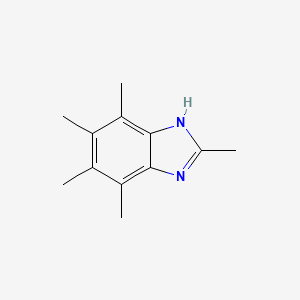
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
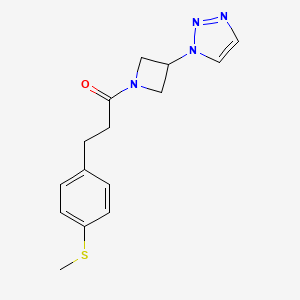
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
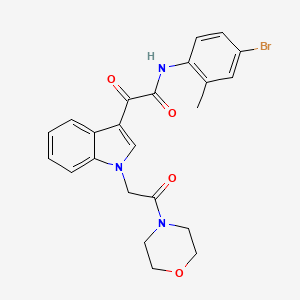
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
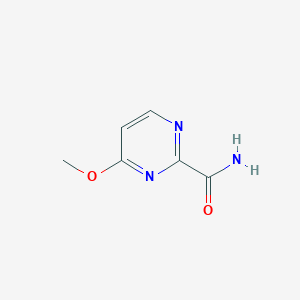
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)